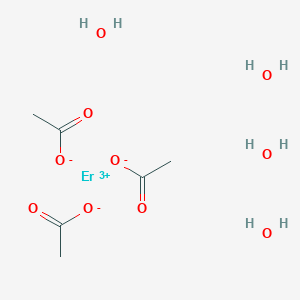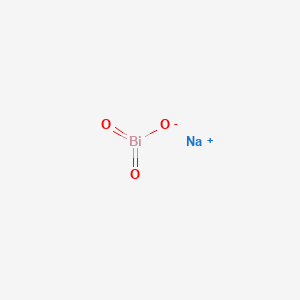
Erbium(III) acetate tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium(III) acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element. This compound appears as a light red solid and is soluble in water . Erbium compounds are known for their unique optical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Erbium(III) acetate tetrahydrate can be synthesized by reacting erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving erbium oxide in acetic acid under controlled conditions to form erbium acetate. The resulting solution is then evaporated to obtain the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of erbium(3+);triacetate;tetrahydrate follows similar principles but on a larger scale. The process involves the use of high-purity erbium oxide and acetic acid, with careful control of temperature and concentration to ensure the formation of the desired product. The final product is often purified through recrystallization .
化学反应分析
Types of Reactions
Erbium(III) acetate tetrahydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, the compound decomposes to form various intermediates and ultimately erbium oxide (Er₂O₃).
Hydrolysis: In the presence of water, erbium acetate can hydrolyze to form erbium hydroxide and acetic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating erbium(3+);triacetate;tetrahydrate at 90°C results in the loss of water molecules, forming an anhydrous erbium acetate. Continued heating to 310°C produces ketene (CH₂=C=O) and erbium hydroxide acetate.
Major Products
Thermal Decomposition: Erbium oxide (Er₂O₃), ketene (CH₂=C=O), and erbium oxyacetate.
Hydrolysis: Erbium hydroxide and acetic acid.
科学研究应用
Erbium(III) acetate tetrahydrate has a wide range of applications in scientific research, including:
Optical Materials: Used in the synthesis of optical materials due to its unique luminescent properties.
Catalysis: Acts as a catalyst in various chemical reactions, particularly in organic synthesis.
Biomedical Research: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Material Science: Employed in the development of advanced materials, including upconversion nanoparticles for security features and anti-counterfeiting measures.
作用机制
The mechanism by which erbium(3+);triacetate;tetrahydrate exerts its effects is primarily related to its ability to interact with light and other electromagnetic radiation. The erbium ions (Er³⁺) in the compound can absorb and emit light at specific wavelengths, making it useful in optical applications. In catalysis, the compound’s ability to facilitate chemical reactions is attributed to the presence of active sites on the erbium ions that interact with reactant molecules .
相似化合物的比较
Erbium(III) acetate tetrahydrate can be compared with other rare earth acetates, such as:
Holmium(3+);triacetate: Similar in structure but with different optical properties due to the presence of holmium ions (Ho³⁺).
Thulium(3+);triacetate: Another rare earth acetate with distinct luminescent characteristics attributed to thulium ions (Tm³⁺).
Ytterbium(3+);triacetate;tetrahydrate: Shares similar chemical properties but differs in its applications and optical behavior due to ytterbium ions (Yb³⁺).
This compound is unique in its specific luminescent properties, making it particularly valuable in optical and material science applications.
属性
IUPAC Name |
erbium(3+);triacetate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXSXSWDGRCAZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ErO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)

